![molecular formula C26H22BrN5O2 B1668664 4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide CAS No. 206275-15-2](/img/structure/B1668664.png)
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
The compound is an analogue of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865). It has been identified as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt), an enzyme involved in the biosynthesis of NAD+ .
Molecular Structure Analysis
The compound contains a quinazolin-4-one moiety, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring . It also contains a prop-2-ynylamino group and a pyridin-3-ylmethyl group .Scientific Research Applications
Potent Inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt)
This compound has been shown to be a potent inhibitor of Nampt, with its cellular target identified, leading to the optimization of its biochemical and cellular Nampt activity, as well as cytotoxicity. The specific structural components of the molecule, such as the 3-pyridylmethylamide substituent, are critical to its cellular Nampt activity and cytotoxicity. Some compounds derived from it showed subnanomolar inhibition of Nampt and low nanomolar cytotoxicity in cellular assays (Lockman et al., 2010).
Antitumor Agent with Unique Biochemical Characteristics
As a quinazolin-4-one antitumor agent, this compound exhibits high growth-inhibitory activity and has a folate-independent locus of action. Its distinctive biochemical characteristics include a delayed, non-phase-specific cell-cycle arrest. Its low aqueous solubility led to the development of more water-soluble analogues for in vivo evaluation, with some analogues demonstrating up to 6-fold higher cytotoxicity than the original compound while retaining its unique biochemical properties (Bavetsias et al., 2002).
Potential Antimicrobial Activities
Several 2-pyridylquinazoline derivatives, related to this compound, were synthesized and screened for antiproliferative and antimicrobial activities against various eukaryotic and prokaryotic cells. Some compounds showed selective antibacterial activity, indicating potential as candidates for further developmental studies in the antimicrobial field (Eweas et al., 2021).
Anti-Fungal and Anti-Bacterial Activities
Novel 6,8-dibromo-4(3H)quinazolinone derivatives exhibited significant in vitro anti-microbial activities, with one specific compound displaying potent anti-microbial activity against various bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents based on this chemical structure (Mohamed et al., 2010).
Non-Phase Specific Cell Cycle Arrest in Tumor Cells
The compound induces an unusual and delayed cell cycle arrest in various human tumor cell lines, which is not phase-specific. This unique action provides evidence for a novel locus of action for this compound as an anticancer agent (Skelton et al., 1998).
Mechanism of Action
properties
IUPAC Name |
4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBLWMBWXIKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432117 | |
| Record name | CB30865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206275-15-2 | |
| Record name | CB30865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



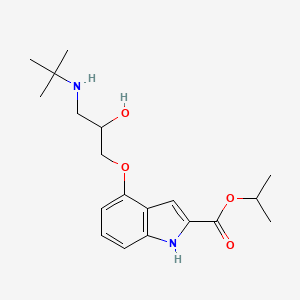
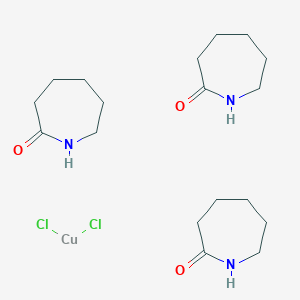
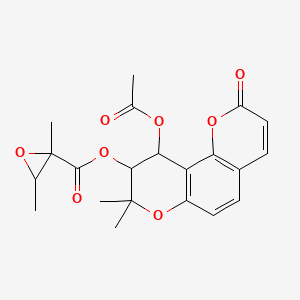

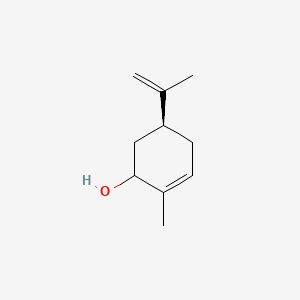



![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1668599.png)
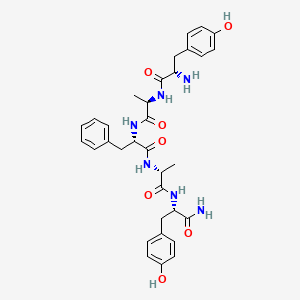
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)


